17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine
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Overview
Description
11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines multiple fused rings, making it an interesting subject for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted anilines and aldehydes can be reacted in the presence of catalysts to form the desired heterocyclic framework .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of 11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives: These compounds share a similar fused ring structure and have been studied for their anticancer properties.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors, these compounds also exhibit potential anticancer effects.
Uniqueness
11-benzyl-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-amine stands out due to its unique combination of fused rings and its potential to interact with multiple biological targets. This structural complexity allows for a diverse range of chemical modifications, making it a versatile compound for drug development and other scientific research applications.
Properties
IUPAC Name |
17-benzyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c20-17-15-16-19(24-14-9-5-4-8-13(14)23-16)25(18(15)22-11-21-17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBCZSZYWBZQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C4=NC5=CC=CC=C5N=C42)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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